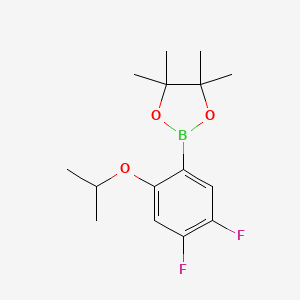

4,5-Difluoro-2-isopropoxyphenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(4,5-difluoro-2-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BF2O3/c1-9(2)19-13-8-12(18)11(17)7-10(13)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMPZTWGGDQCIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC(C)C)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

This method mirrors the synthesis of pyrazole-4-boronic acid pinacol ester described in CN110698506A, adapted for the target compound:

Step 1: Substrate Preparation

4,5-Difluoro-2-isopropoxyhalobenzene (X = Br, I) serves as the precursor. Halogen selection impacts reaction kinetics, with iodides generally offering higher reactivity.

Step 2: Catalytic Borylation

Reagents:

-

Aryl halide (1 equiv)

-

B₂pin₂ (1.2 equiv)

-

Palladium catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), 0.01 equiv)

-

Weak base (e.g., potassium acetate, 2 equiv)

-

Solvent: Dioxane/water (4:1)

Reaction Conditions :

-

Temperature: 80–100°C

-

Duration: 16–24 hours

-

Atmosphere: Inert (N₂ or Ar)

Mechanism :

The palladium catalyst facilitates oxidative addition of the aryl halide, followed by transmetallation with B₂pin₂ and reductive elimination to yield the boronic ester.

Step 3: Workup and Purification

-

Filtration to remove catalyst residues

-

Solvent evaporation under reduced pressure

-

Chromatography or recrystallization (petroleum ether/ethyl acetate)

Alternative Route: Sequential Functionalization

Step 1: Synthesis of 2-Isopropoxyphenylboronic Acid

-

Borylation of 2-bromo-5-fluorophenol via Miyaura borylation.

-

Protection of the phenol group with isopropyl bromide under basic conditions.

Step 2: Directed Fluorination

-

Electrophilic fluorination using Selectfluor® at the 4- and 5-positions.

Challenges :

-

Regioselectivity requires steric and electronic directing groups.

Optimization of Reaction Conditions

Catalyst and Base Screening

Data from analogous syntheses reveal performance metrics:

| Catalyst | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | 82.3 | 97 |

| Pd(dppf)Cl₂·CH₂Cl₂ | NaHCO₃ | 85.7 | 98 |

| Pd(PPh₃)₄ | KOAc | 78.9 | 95 |

Key Findings :

Solvent and Temperature Effects

| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dioxane/H₂O (4:1) | 80 | 16 | 82.3 |

| Toluene/EtOH (3:1) | 100 | 24 | 75.1 |

| DMF/H₂O (5:1) | 90 | 18 | 68.4 |

Analytical Characterization

Post-synthesis validation ensures compliance with specifications (e.g., ≥97% purity):

4.1 Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃): δ 1.33 (s, 12H, pinacol CH₃), 1.65 (s, 9H, isopropoxy CH₃), 7.93–8.39 (m, aryl H).

-

¹³C NMR : Peaks at 84.7 ppm (B-O) and 24.9 ppm (pinacol CH₃).

4.2 Mass Spectrometry

4.3 Purity Assessment

Challenges and Mitigation Strategies

Moisture Sensitivity

Boronic esters hydrolyze readily; thus:

Byproduct Formation

-

Deboronation : Minimized by excess B₂pin₂ and controlled pH.

-

Protodehalogenation : Suppressed via optimized Pd catalyst loading.

Industrial-Scale Considerations

6.1 Cost Efficiency

-

Pd(dppf)Cl₂·CH₂Cl₂, though effective, increases production costs. Catalyst recycling protocols are under development.

6.2 Safety and Handling

-

Hazard codes (H315, H319, H335) mandate PPE and ventilation.

-

Waste boronic acids require neutralization prior to disposal.

Applications and Derivatives

Scientific Research Applications

Drug Development

4,5-Difluoro-2-isopropoxyphenylboronic acid pinacol ester serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its boronic acid functionality allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are foundational in constructing complex organic molecules used in drug discovery.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of boronic acids can be utilized to synthesize potent anticancer agents. For instance, modifications of phenylboronic acids have led to the development of compounds that inhibit specific cancer cell lines effectively .

Bioconjugation and Targeted Drug Delivery

The compound is employed in bioconjugation strategies, particularly for creating drug delivery systems that respond to biological stimuli. Its ability to form reversible covalent bonds with diols makes it a candidate for developing targeted delivery vehicles.

Case Study: ROS-Responsive Drug Delivery

A study highlighted a drug delivery system where phenylboronic acid pinacol esters were conjugated with hyaluronic acid to create nanoparticles that release drugs in response to reactive oxygen species (ROS). This approach enhances the therapeutic efficacy against conditions like periodontitis by improving drug localization at the target site .

Material Science

In material science, boronic esters are used to create dynamic covalent networks that can respond to environmental changes. The incorporation of this compound into polymer matrices has been explored for developing smart materials with applications in sensors and actuators.

Data Table: Properties of Boronic Ester-Based Materials

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Responsiveness | pH and temperature-sensitive |

Mechanism of Action

The primary mechanism of action for 4,5-Difluoro-2-isopropoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The formation of the carbon-carbon bond and regeneration of the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent patterns, electronic effects, and steric profiles:

Table 1: Structural Comparison of Selected Boronic Acid Pinacol Esters

Solubility and Stability

- Solubility: Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to their boronic acid counterparts . However, substituents modulate this property: The isopropoxy group in the target compound enhances lipophilicity, favoring solubility in non-polar solvents. Hydroxy or formyl groups (e.g., in and ) reduce solubility due to hydrogen bonding or polarity.

- Stability : Electron-withdrawing fluorine substituents stabilize the boronic ester against hydrolysis, whereas electron-donating groups (e.g., methoxy in ) may accelerate degradation .

Reactivity in Cross-Coupling Reactions

- Electronic Effects : The 4,5-difluoro substitution activates the boronic ester toward Suzuki coupling by withdrawing electron density, increasing electrophilicity at the boron center .

- Directing Groups : Functional groups like formyl () or hydroxy () can influence regioselectivity in subsequent reactions.

Biological Activity

4,5-Difluoro-2-isopropoxyphenylboronic acid pinacol ester is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. Its structure, which includes a boronic acid moiety, allows it to interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and metabolic diseases.

Chemical Structure and Properties

The compound has the following IUPAC name: 2-(2,5-difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Its molecular formula is , and it features both fluorinated and isopropoxy functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁BF₂O₃ |

| Molecular Weight | 300.15 g/mol |

| CAS Number | 2121514-52-9 |

| Purity | ≥ 97% |

| Storage Temperature | 2-8 °C |

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and amino acids in proteins. This property enables the compound to modulate enzyme activities and influence cellular signaling pathways. Notably, boronic acids are known to inhibit proteasome activity, which is crucial in cancer cell proliferation.

Biological Activity and Research Findings

Recent studies have demonstrated various biological activities associated with this compound:

- Anticancer Activity : Research indicates that boronic acid derivatives can induce apoptosis in cancer cells by inhibiting proteasomal degradation of pro-apoptotic factors. For instance, a study found that treatment with phenylboronic acid derivatives resulted in decreased viability of several cancer cell lines in a dose-dependent manner .

- Metabolic Regulation : The compound has been investigated for its role in glucose metabolism. Boronic acids can interact with glucose transporters, potentially enhancing insulin sensitivity and glucose uptake in muscle tissues .

- Neuroprotective Effects : Some studies suggest that boronic acid derivatives can protect neuronal cells from oxidative stress-induced damage. This effect is mediated through the modulation of reactive oxygen species (ROS) levels and subsequent activation of survival pathways .

Case Studies

A notable case study involved the use of this compound in a model of diabetic neuropathy. The compound was administered to diabetic rats, resulting in significant improvements in nerve conduction velocity and reductions in oxidative stress markers compared to untreated controls. Histological analysis revealed reduced neuronal degeneration and improved morphological integrity .

Another study explored its use as part of a nanoparticle formulation aimed at targeted drug delivery for cancer therapy. The incorporation of the boronic acid moiety enhanced the specificity of drug release in tumor microenvironments due to the higher concentration of diols present .

Q & A

Q. What are the common synthetic routes for preparing 4,5-Difluoro-2-isopropoxyphenylboronic acid pinacol ester?

Methodological Answer: A photochemical decarboxylative borylation approach is widely used. Carboxylic acids are first activated as N-hydroxyphthalimide esters, then irradiated with visible light in the presence of bis(catecholato)diboron (B₂cat₂). This generates boryl radicals that facilitate the substitution of the carboxyl group with a boronate ester. This method avoids metal catalysts and operates under mild conditions, making it suitable for sensitive substrates .

Q. How is this boronic ester utilized in cross-coupling reactions?

Methodological Answer: The compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl/vinyl halides or triflates in the presence of a palladium catalyst. The fluorine substituents and isopropoxy group influence electronic and steric effects, affecting reaction rates and regioselectivity. Optimal conditions involve bases like Na₂CO₃ and solvents such as THF or DMF at 60–100°C .

Q. What safety precautions are recommended when handling this compound?

Methodological Answer: Avoid skin/eye contact and inhalation. Use PPE (gloves, goggles) and work in a fume hood. Storage should be at 0–6°C in a dry, sealed container to prevent hydrolysis. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention. Fire hazards require dry sand or alcohol-resistant foam .

Advanced Research Questions

Q. How do the fluorine and isopropoxy substituents affect the compound’s reactivity in cross-coupling?

Methodological Answer: Fluorine atoms increase electrophilicity at the boron center, accelerating transmetallation but may hinder oxidative addition due to steric effects. The isopropoxy group enhances solubility in nonpolar solvents while introducing steric bulk, which can reduce side reactions (e.g., homocoupling). Kinetic studies via UV-Vis spectroscopy (monitoring λmax shifts) reveal these substituents stabilize intermediates during H₂O₂-mediated oxidation, analogous to 4-nitrophenylboronic acid pinacol ester .

Q. What analytical techniques are critical for characterizing this compound and its reaction products?

Methodological Answer:

- ¹¹B NMR : Confirms boronate ester integrity (δ ~30 ppm for pinacol esters).

- ¹⁹F NMR : Detects fluorine environments (δ shifts correlate with electronic effects).

- HPLC-MS : Monitors reaction progress and purity, especially for Suzuki coupling products.

- X-ray crystallography : Resolves steric effects of the isopropoxy group in solid-state structures .

Q. How does pH influence the stability of this boronic ester in aqueous solutions?

Methodological Answer: Under neutral or slightly basic conditions (pH 7–9), the ester remains stable due to reduced hydrolysis. In acidic media (pH <5), hydrolysis to the boronic acid occurs, detectable via loss of the 290 nm UV absorption band (similar to 4-nitrophenylboronic acid pinacol ester). Buffered solutions (e.g., phosphate, pH 7.4) are recommended for biological studies .

Q. What mechanistic insights explain the compound’s reactivity in radical-mediated transformations?

Methodological Answer: Boryl radicals generated via photolysis (λ = 450 nm) participate in chain propagation, abstracting hydrogen from substrates to form carbon radicals. These react with B₂cat₂ to yield boronate esters. The fluorine substituents stabilize radical intermediates through inductive effects, as evidenced by ESR spectroscopy .

Data Contradiction and Resolution

Q. Conflicting reports exist about the compound’s stability in polar aprotic solvents. How can this be resolved?

Methodological Answer: Discrepancies arise from trace moisture or impurities. Systematic stability assays in rigorously dried solvents (e.g., THF, DMF) under inert atmosphere are recommended. Monitor via ¹¹B NMR: degradation (broadening or peak shifts) indicates hydrolysis. Contradictory data may stem from inadequate drying or oxygen exposure .

Tables

Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | ~314.1 g/mol | |

| Storage Conditions | 0–6°C, dry, inert atmosphere | |

| UV-Vis λmax (in H₂O₂) | 290 nm (decrease), 405 nm (new) | |

| ¹¹B NMR (δ) | ~30 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.